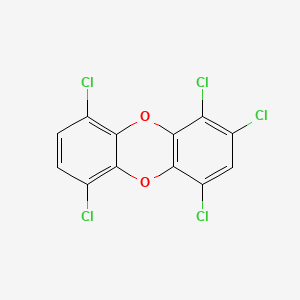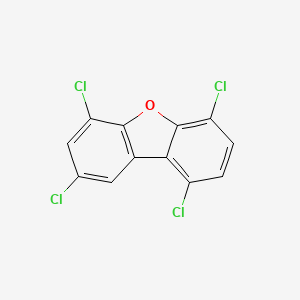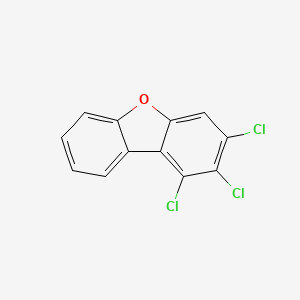
1,2,4,7,9-五氯二苯并对二噁英
描述
1,2,4,7,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Molecular Structure Analysis
The structure of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Physical And Chemical Properties Analysis
The chemical formula of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2 . It has an average molecular mass of 356.416 g/mol . The compound is a small molecule and belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins .科学研究应用
芳烃受体作为药物靶点
1,2,4,7,9-五氯二苯并对二噁英作为氯化二噁英家族的一部分,因其与芳烃受体 (AhR) 的相互作用而受到研究。在 Zhang 等人 (2009) 的一项研究中,发现包括 1,2,4,7,9-五氯二苯并对二噁英在内的氯化二噁英与 AhR 结合,并在雌激素受体阴性乳腺癌细胞系中表现出抗增殖活性。这表明 AhR 是 ER 阴性乳腺癌治疗的潜在药物靶点 (Zhang 等,2009).
致癌性和机理见解
研究还集中在二噁英,包括 1,2,4,7,9-五氯二苯并对二噁英,的致癌性上。Steenland 等人 (2004) 审查了流行病学和机理证据,支持 1997 年国际癌症研究机构 (IARC) 将最有效的二噁英同类物四氯二苯并对二噁英归类为人类致癌物。这篇综述包含了对 AhR 在介导对四氯二苯并对二噁英和相关化合物的致癌反应中的作用的见解 (Steenland 等,2004).
生物转化和环境影响
Nam 等人 (2006) 的一项研究探讨了细菌 Sphingomonas wittichii RW1 对包括 1,2,4,7,9-五氯二苯并对二噁英在内的氯化二噁英的生物转化。这项研究对于了解这些有毒化合物的环境影响和降解途径非常重要 (Nam 等,2006).
毒性评估和环境监测
2006 年的一项研究开发了一种用于测量二噁英的无细胞生物测定法,该方法可适用于 1,2,4,7,9-五氯二苯并对二噁英。这种基于荧光增强的测定法提供了一种快速灵敏的方法,用于评估环境样品中二噁英的存在和毒性 (You 等,2006).
了解不同物种中的二噁英毒性
Geyer 等人 (2002) 的研究回顾了不同物种(如大鼠、猴子和人类)中各种氯化二苯并对二噁英,包括 1,2,4,7,9-五氯二苯并对二噁英,的消除半衰期。这些信息对于了解这些化合物在不同物种中的毒代动力学和比较毒性至关重要 (Geyer 等,2002).
作用机制
1,2,4,7,9-Pentachlorodibenzo-p-dioxin acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
安全和危害
未来方向
As a persistent organic pollutant, the future directions for 1,2,4,7,9-Pentachlorodibenzo-p-dioxin are likely to focus on reducing its production and release into the environment. This could involve stricter regulations on industries that produce dioxins as by-products, as well as research into alternative manufacturing processes that do not produce dioxins .
属性
IUPAC Name |
1,2,4,7,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBXWPVEFJZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074108 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
CAS RN |
82291-37-0 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9NOD25WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)











